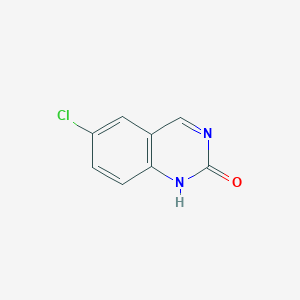

6-Chloroquinazolin-2(1H)-one

Description

Evolution and Significance of Quinazolinone Heterocycles in Drug Discovery

The journey of quinazoline (B50416) chemistry began in 1869 with the first synthesis of the quinazoline nucleus. arabjchem.orgnih.gov Since then, the field has expanded dramatically, with quinazolinone derivatives being identified in over 200 naturally occurring alkaloids isolated from various plants, animals, and microorganisms. nih.govomicsonline.orgarabjchem.org The stability of the quinazolinone core towards metabolic processes like oxidation and reduction has further cemented its importance, inspiring medicinal chemists to append various bioactive moieties to this nucleus to develop novel therapeutic agents. omicsonline.org

Quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities. nih.govresearchgate.net These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antihypertensive properties. omicsonline.orgekb.eg The versatility of the quinazolinone scaffold allows for modifications at several positions, particularly at positions 2, 3, 6, and 8, which have been shown to be significant for modulating their biological effects. nih.gov This adaptability has led to the development of numerous quinazoline-based drugs and a continuous stream of research into new, more complex derivatives. omicsonline.org

Structural Context and Research Focus on 6-Chloroquinazolin-2(1H)-one

6-Chloroquinazolin-2(1H)-one is a specific derivative within the broader quinazolinone class. Its structure features a quinazolinone core with a chlorine atom substituted at the 6th position of the benzene (B151609) ring. This particular substitution pattern is a key area of research, as the introduction of a halogen, such as chlorine, can significantly alter the physicochemical properties and, consequently, the biological activity of the parent molecule.

The research focus on 6-Chloroquinazolin-2(1H)-one and its related structures often revolves around its use as a key intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, the 6-chloro-quinazolin-4-yl moiety has been incorporated into various derivatives to explore their bioactivity. sioc-journal.cn The presence of the chlorine atom can influence factors such as lipophilicity, electronic distribution, and the ability to form specific interactions with biological targets.

Historical Perspectives and Current Research Trends in Chlorinated Quinazolinones

Historically, the synthesis of quinazolinones has evolved from classical methods, like the Niementowski reaction, to more modern and efficient protocols, including microwave-assisted synthesis. arabjchem.orgnih.gov The exploration of chlorinated quinazolinones is a part of the broader effort to systematically modify the quinazolinone scaffold to enhance its therapeutic potential.

Current research trends continue to focus on the synthesis and biological evaluation of novel chlorinated quinazolinone derivatives. Scientists are actively designing and creating new compounds where the chlorinated quinazolinone core is linked to other pharmacologically active groups. For example, derivatives of 6-chloro-quinazolin have been synthesized and investigated for their potential as antitumor agents. researchgate.net The research also extends to exploring their efficacy against various cancer cell lines and as inhibitors of specific enzymes like cyclooxygenase-2 (COX-2). mdpi.commdpi.com The development of hybrid molecules, combining the chlorinated quinazolinone scaffold with other heterocyclic systems like isoxazoline, represents a modern approach in the quest for new and more effective therapeutic agents. mdpi.com

Research Findings on Chlorinated Quinazolinone Derivatives

| Compound Derivative | Biological Target/Activity | Key Findings | Source |

|---|---|---|---|

| Myricetin derivatives with 6-chloroquinazolin-4-yl thioether moiety | Antibacterial (Ralstonia solanacearum, X. oryzae) | Compound A3 showed an EC50 value of 1.1 μg/mL against Ralstonia solanacearum. Compound A15 showed good curative and protective activities against X. oryzae. | sioc-journal.cn |

| Quinazolinone Schiff's bases with a 6-Cl-quinazolinone core | Anti-COX-2 activity | The presence of the 6-Cl-quinazolinone core was noted in compounds evaluated for COX-2 inhibition, with activity dependent on other structural features. | mdpi.com |

| 6-Chloro-N-(1-methyl-1H-imidazol-4-yl)-...-quinazoline-2-carboxamide derivatives | p21-Activated Kinase 4 (PAK4) Inhibitors | Designed as potent and selective PAK4 inhibitors for potential cancer therapy. | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIZUUJBTRUHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497140 | |

| Record name | 6-Chloroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60610-12-0 | |

| Record name | 6-Chloroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Approaches for 6 Chloroquinazolin 2 1h One and Its Derivatives

Established Synthetic Routes to the Quinazolinone Core

The foundational step in synthesizing 6-chloroquinazolin-2(1H)-one and its derivatives is the assembly of the bicyclic quinazolinone core. This is typically accomplished through cyclization reactions involving precursors like anthranilic acid derivatives.

The construction of the 2(1H)-quinazolinone scaffold is frequently achieved through the condensation and cyclization of anthranilic acid derivatives with a one-carbon source. A common method involves reacting anthranilic acid with reagents like urea (B33335) or cyanates, which provide the C2 carbonyl carbon and the N1 nitrogen. Another prevalent approach is the reaction of isatoic anhydride (B1165640) with various amines. mdpi.com This process serves as a versatile route to the quinazolinone core, allowing for the incorporation of different substituents. mdpi.com

The Niementowski quinazoline (B50416) synthesis is a classic method that involves the reaction of anthranilic acids with amides to form 3,4-dihydroquinazolin-4(3H)-ones. nih.gov While traditionally requiring high temperatures and long reaction times, modern adaptations have improved its efficiency. nih.gov Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool, enabling the synthesis of complex quinazolinone derivatives in a single step from multiple starting materials. mdpi.com For instance, a three-component reaction of 2-aminobenzamide, phenylacetylene, and DMSO in the presence of an oxidant like K₂S₂O₈ can yield N-substituted quinazolinones. researchgate.net

A summary of common cyclization strategies is presented below.

| Starting Materials | Reagents/Conditions | Product Type |

| Anthranilic Acid Derivatives | Carbonyl compounds (aldehydes, ketones), Lewis/Bronsted acid catalysts | 2,3-dihydroquinazolin-4(1H)-one |

| Isatoic Anhydride | Amines | 2,3-dihydroquinazolin-4(1H)-one |

| 2-Aminobenzamides | Aldehydes, p-toluenesulfonic acid, PIDA (oxidant) | 4(3H)-Quinazolinones |

| 2-Aminobenzamides | Primary Alcohols, K₂S₂O₈, electrolysis | Quinazolinones |

This table illustrates various precursor combinations and conditions for assembling the quinazolinone core.

A direct and effective strategy for synthesizing halogenated quinazolinones, including 6-chloroquinazolin-2(1H)-one, involves using starting materials that already contain the halogen substituent. This approach ensures the regioselective placement of the halogen atom without the need for a separate halogenation step on the heterocyclic core.

For example, the synthesis of 6-bromo-8-chloroquinazolin-4(3H)-one can be achieved through the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid with formamide (B127407) under acidic conditions. evitachem.com This principle is broadly applicable, where a suitably substituted anthranilic acid (e.g., 2-amino-5-chlorobenzoic acid) or its corresponding amide can be cyclized to yield the desired 6-chloroquinazolinone derivative. The reaction of substituted 2-halobenzoic acids with amidines is another key precursor-based method, often facilitated by microwave irradiation and iron catalysis. sci-hub.catrsc.org This method demonstrates good functional group tolerance, with the reactivity of the halo-substituent on the benzoic acid typically following the order I > Br > Cl. sci-hub.cat

Regioselective Introduction of the Chlorine Substituent at Position 6

While precursor-based methods are common, direct and regioselective chlorination of a pre-formed quinazolinone ring can also be employed. The electronic properties of the quinazolinone system influence the position of electrophilic substitution. For related heterocycles like quinoline (B57606) N-oxides, substitutions can be directed to specific positions, such as C6. mdpi.com In the case of quinazolinones, electrophilic substitution reactions like halogenation tend to occur on the benzene (B151609) ring. Achieving regioselectivity at position 6 requires careful control of reaction conditions and reagents. For instance, the electrophilic substitution of 2(1H)-quinoxalinone, a related heterocyclic structure, with chloride in sulfuric acid occurs exclusively at the 6-position. researchgate.net Similar principles can be applied to the quinazolinone scaffold, where the directing effects of the existing substituents guide the incoming chlorine atom.

Advanced Synthetic Strategies for 6-Chloroquinazolin-2(1H)-one Derivatives

Modern synthetic chemistry has introduced more efficient, environmentally friendly, and rapid methods for the synthesis of quinazolinone derivatives. These include the use of catalysts, green chemistry principles, and microwave-assisted techniques.

Transition metal catalysis plays a significant role in modern quinazolinone synthesis. mdpi.com Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for creating highly substituted quinazolines. nih.gov Copper-catalyzed reactions are also widely used, such as the tandem reaction of 2-aminobenzamides with tertiary amines to provide quinazolinone derivatives. organic-chemistry.org Iron, being an earth-abundant and less toxic metal, has gained attention as a catalyst for these transformations. Iron-catalyzed cyclization of 2-halobenzoic acids with amidines has been successfully performed in aqueous media, representing a significant step in green synthesis. sci-hub.catrsc.org

Green chemistry approaches aim to reduce waste and energy consumption. This includes the use of water as a solvent, solvent-free reaction conditions, and the development of recyclable catalysts. sci-hub.catnih.gov For example, a novel magnetic nano-catalyst based on graphene oxide supported with copper has been developed for the three-component, one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst can be easily separated and recycled multiple times without a significant loss of efficiency. nih.gov

| Catalytic System | Reaction Type | Key Features |

| Palladium (Pd) complexes | Cross-coupling / Carbonylative Cyclization | Efficient C-C and C-N bond formation, access to diverse derivatives. mdpi.com |

| Copper (Cu) salts/complexes | Tandem/Domino Reactions | Utilizes readily available starting materials, environmentally benign. organic-chemistry.orgnih.gov |

| Iron (Fe) salts | C-N Coupling / Cyclization | Earth-abundant metal, effective in green solvents like water. sci-hub.catrsc.org |

| Magnetic Nano-catalyst (Cu on GO@Fe₃O₄) | Three-component synthesis | High efficiency, solvent-free, easily recyclable catalyst. nih.gov |

This table summarizes advanced catalytic systems used in the synthesis of quinazolinone derivatives.

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been extensively applied to the synthesis of quinazolinones.

A notable example is the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines, which can be performed efficiently in water or DMF under microwave irradiation. sci-hub.catrsc.org The reaction time is significantly reduced to around 30 minutes, yielding moderate to high yields of the desired quinazolinone products. sci-hub.cat Microwave irradiation has also been used in the synthesis of condensed heterocyclic systems based on the quinazolinone core, demonstrating its utility in creating complex molecular architectures rapidly. The combination of microwave heating with sustainable solvents, such as the bio-sourced solvent pinane, further enhances the green credentials of these synthetic routes. nih.gov

Derivatization and Chemical Modifications of 6-Chloroquinazolin-2(1H)-one Analogs

The core structure of 6-chloroquinazolin-2(1H)-one presents multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The primary points of derivatization include the nitrogen atoms at positions 1 and 3 (N1 and N3) and the chlorine-substituted carbon at position 6 (C6). Advanced synthetic strategies have been developed to selectively introduce a wide array of functional groups at these positions, leading to analogs with tailored chemical properties.

A significant area of investigation involves the N-alkylation of the quinazolinone scaffold. For instance, the alkylation of a closely related 2-chloro-quinazolinone with methyl-2-bromoacetate proceeds via a substitution reaction to yield the corresponding N-alkylated product. This initial modification opens up further possibilities for creating a variety of structurally distinct derivatives. uw.edu The regioselectivity of N-alkylation can be influenced by the substituents present on the quinazolinone ring. Studies on quinazolin-4(3H)-one have shown that the reaction conditions and the electronic nature of the substituents can direct the alkylation to either the N1 or N3 position. juniperpublishers.com

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of the 6-chloro position. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, provides a versatile method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This reaction allows for the introduction of various amino groups at the C6 position, significantly expanding the chemical space of accessible derivatives. Similarly, the Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organic halides, enables the formation of new carbon-carbon bonds at the C6 position. nih.govyoutube.comlibretexts.orgyoutube.comresearchgate.net This methodology is instrumental in synthesizing derivatives with diverse aryl or heteroaryl substituents.

The following sections will delve into specific examples of these derivatization strategies, presenting detailed research findings and data on the synthesized analogs of 6-chloroquinazolin-2(1H)-one.

Interactive Data Table: Derivatization of 6-Chloroquinazolin-2(1H)-one Analogs

| Derivative | Modification Site | Reagents and Conditions | Resulting Compound | Reference |

| N-Alkylated Quinazolinone | N1 | Methyl-2-bromoacetate | N-alkylated 2-chloro-quinazolinone | uw.edu |

| N-Alkylated Quinazolinone | N1/N3 | Alkyl halides, Base | N1 or N3-alkylated quinazolin-4(3H)-one | juniperpublishers.com |

| C6-Aminated Quinazolinone | C6 | Amine, Pd catalyst, Ligand, Base | 6-Amino-quinazolin-2(1H)-one derivative | wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org |

| C6-Arylated Quinazolinone | C6 | Arylboronic acid, Pd catalyst, Base | 6-Aryl-quinazolin-2(1H)-one derivative | nih.govyoutube.comlibretexts.orgyoutube.comresearchgate.net |

Structure Activity Relationship Sar Studies of 6 Chloroquinazolin 2 1h One Derivatives

Influence of the Chlorine Atom at Position 6 on Pharmacological Activity

The presence and position of a chlorine atom on the quinazoline (B50416) ring are critical determinants of pharmacological activity. In the context of 6-Chloroquinazolin-2(1H)-one derivatives, the chlorine at the C6 position plays a pivotal role in the molecule's interaction with biological targets.

Research on quinazoline derivatives as inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy, highlights the importance of the 6-chloro substitution. While a 7-chloro derivative showed potent PAK4 inhibition, it suffered from reduced selectivity. acs.org Replacing the 6-chloro group with other electron-withdrawing groups like fluorine or bromine maintained strong PAK4 affinity but with varying degrees of reduced selectivity. acs.org This suggests that the electronic nature and steric properties of the substituent at position 6 are crucial for both potency and selectivity.

In studies of PqsR inhibitors, which are relevant for combating Pseudomonas aeruginosa infections, the 6-chloro substitution was found to be essential for biological activity. whiterose.ac.ukdiva-portal.org Moving the chlorine atom to the C5 position or introducing an additional chlorine atom resulted in a loss of activity. whiterose.ac.ukdiva-portal.org Furthermore, replacing the 6-chloro group with a trifluoromethyl group led to a significant decrease in activity. whiterose.ac.ukdiva-portal.org These findings underscore the specific requirement of a chlorine atom at the C6 position for this particular biological target. X-ray crystallography studies revealed that the 6-chlorine atom is situated in close proximity to the Thr265 residue within the ligand-binding domain of the PqsR receptor, indicating a key interaction. whiterose.ac.ukdiva-portal.org

Similarly, in the development of multi-targeting agents for Alzheimer's disease, the position of the chlorine atom influenced the inhibitory activity against cholinesterases. A 7-chloro substituted quinazoline derivative was found to be a more potent butyrylcholinesterase (BuChE) inhibitor compared to its 6-chloro isomer. rsc.org This demonstrates that even a slight shift in the position of the halogen can significantly alter the pharmacological profile.

The following table summarizes the impact of the chlorine atom's position on the activity of certain quinazoline derivatives.

| Compound Scaffold | Chlorine Position | Target | Effect on Activity | Reference |

| Quinazoline | 6-Chloro | PAK4 | Important for selectivity | acs.org |

| Quinazoline | 7-Chloro | PAK4 | Potent inhibition but reduced selectivity | acs.org |

| Quinazoline | 6-Chloro | PqsR | Essential for activity | whiterose.ac.ukdiva-portal.org |

| Quinazoline | 5-Chloro | PqsR | Abolished activity | whiterose.ac.ukdiva-portal.org |

| Quinazoline-2,4-diamine | 7-Chloro | BuChE | More potent inhibitor | rsc.org |

| Quinazoline-2,4-diamine | 6-Chloro | BuChE | Less potent inhibitor | rsc.org |

Impact of Substitutions at Nitrogen Atoms (N1) and Other Ring Positions (C2, C4, C8)

Modifications at the nitrogen atoms and other carbon positions of the quinazolinone ring are well-established strategies for modulating pharmacological activity. nih.govresearchgate.net

N1-Substitutions: The nature of the substituent at the N1 position can significantly influence the biological effects of quinazolinone derivatives.

C2, C4, and C8 Substitutions: The introduction of various groups at the C2, C4, and C8 positions has been extensively explored to enhance potency and selectivity for different biological targets.

In the pursuit of selective HER2 inhibitors for cancer treatment, it was found that the aniline (B41778) moiety at the C4 position and substituents at the C6 position of quinazoline derivatives were crucial for selectivity over EGFR. nih.gov For instance, certain novel quinazoline derivatives exhibited significantly higher selectivity for HER2 over EGFR compared to the established drug lapatinib (B449). nih.gov

The development of PAK4 inhibitors also demonstrated the importance of substitutions at C2 and C4. A novel 4-((1H-pyrazol-3-yl)-amino)quinazoline-2-carboxamide scaffold was designed, where the pyrazole (B372694) moiety at C4 and the carboxamide at C2 were key for potent inhibition. acs.org The replacement of a positively charged nitrogen atom with an oxygen atom in the C2-linked side chain resulted in a very poor inhibitor, highlighting the importance of electrostatic interactions. acs.org

Furthermore, studies on quinazoline-based multi-targeting agents for Alzheimer's disease showed that substitutions at C2 and C4 influenced both cholinesterase inhibition and the ability to modulate Aβ aggregation. rsc.org For example, incorporating a N,N-dimethylamine group at the C2 position was explored, and its combination with different substituents at C4 on either a quinazoline or a pyrido[3,2-d]pyrimidine (B1256433) scaffold resulted in varying degrees of AChE and BuChE inhibition. rsc.org

The table below illustrates the effects of substitutions at various positions on the quinazoline ring.

| Scaffold | Position | Substituent | Target/Activity | Observation | Reference |

| Quinazoline | C4 | Aniline moiety | HER2/EGFR selectivity | Crucial for selectivity | nih.gov |

| Quinazoline | C2 | Carboxamide | PAK4 inhibition | Important for potency | acs.org |

| Quinazoline | C4 | (1H-pyrazol-3-yl)-amino | PAK4 inhibition | Key for potent inhibition | acs.org |

| Quinazoline-2,4-diamine | C2 | N,N-dimethylamine | Cholinesterase inhibition | Modulated activity and selectivity | rsc.org |

Correlation between Structural Modifications and Biological Potency

A clear correlation exists between specific structural modifications of 6-Chloroquinazolin-2(1H)-one derivatives and their resulting biological potency. This relationship is often elucidated through systematic alterations of the lead compound and subsequent evaluation of the analogs' activity.

In the development of antibacterial agents based on the 4(3H)-quinazolinone core, systematic variations of the quinazolinone structure in all three rings led to the identification of compounds with improved activity against Staphylococcus aureus. acs.org For example, acylation of an aniline substituent to an N-acetyl or N-mesyl group improved activity, with the mesyl group being superior in vitro. acs.org This highlights how even small chemical changes can lead to significant improvements in potency.

For CDK9 inhibitors, the modification of substituents at position 2 of the quinazoline ring was explored to enhance inhibitory properties. mdpi.com A quinazolin-4-one derivative with a (3-bromophenyl) moiety at position 2 showed a significant improvement in CDK9 inhibitory activity compared to its quinazoline-4-thione analog. mdpi.com

The quest for potent EGFR inhibitors also provides examples of this correlation. A series of 3-methylquniazolinone derivatives were synthesized, and it was found that a compound bearing a 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide structure showed higher antiproliferative activities against several tumor cell lines than the reference drug Gefitinib. tandfonline.com

The following table presents specific examples of structural modifications and their impact on biological potency.

| Compound Class | Structural Modification | Biological Target | Change in Potency | Reference |

| 4(3H)-Quinazolinone | Acylation of aniline to N-mesyl group | Antibacterial (S. aureus) | Improved in vitro activity | acs.org |

| Quinazolinone | 2-(3-bromophenyl) at C2 | CDK9 | Significant improvement in inhibitory activity | mdpi.com |

| 3-Methylquinazolinone | Addition of 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide | EGFR, Antiproliferative | Higher activity than Gefitinib | tandfonline.com |

Computational and In Silico Approaches in SAR Elucidation for 6-Chloroquinazolin-2(1H)-one Analogs

Computational and in silico methods are indispensable tools in modern drug discovery for elucidating the SAR of compounds like 6-Chloroquinazolin-2(1H)-one and its analogs. These approaches, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations, provide valuable insights into ligand-receptor interactions and help rationalize experimentally observed activities.

Molecular docking studies have been instrumental in understanding the binding modes of quinazolinone derivatives with their protein targets. For instance, docking studies of novel amide-enriched 2-(1H)-quinazolinone derivatives with the EGFR tyrosine kinase domain were consistent with their experimentally determined cytotoxic activities. nih.gov Similarly, docking studies of 3-methylquinazolinone derivatives showed that they could form multiple hydrogen bonds with EGFR, explaining their potent inhibitory effects. tandfonline.com

In the context of CDK9 inhibitors, molecular docking revealed that quinazolinone derivatives occupy the ATP binding site of the enzyme. mdpi.com The benzene (B151609) ring of the quinazolinone was observed to interact with the Phe105 residue in the hinge region, and different sulfonamide moieties were found to form hydrogen bonds with various residues, explaining the differences in their inhibitory activities. mdpi.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool. For a series of arylidene-based quinazolin-4(3H)-one motifs, in silico ADMET screening was performed alongside molecular docking and MD simulations to evaluate their potential as antimicrobial drug candidates. frontiersin.org Furthermore, in silico analysis of designed analogs of chloroquine (B1663885) and hydroxychloroquine (B89500) was used to predict their binding affinity to SARS-CoV-2 targets and their toxicity profiles. fortunejournals.com

These computational approaches not only help in understanding the SAR of existing compounds but also guide the design of new, more potent, and selective analogs.

The table below provides examples of computational methods applied to the study of quinazolinone derivatives.

| Computational Method | Compound Class | Biological Target | Key Finding | Reference |

| Molecular Docking | Amide-enriched 2-(1H)-quinazolinones | EGFR Tyrosine Kinase | Docking scores correlated with cytotoxicity | nih.gov |

| Molecular Docking | 3-Methylquinazolinones | EGFR | Formation of multiple hydrogen bonds | tandfonline.com |

| Molecular Docking | Quinazolinones | CDK9 | Binding at ATP site, interaction with Phe105 | mdpi.com |

| In silico ADMET, Molecular Docking, MD Simulation | Arylidene-based quinazolin-4(3H)-ones | Antimicrobial targets | Predicted good binding affinities and stability | frontiersin.org |

| In silico Docking & Toxicity Prediction | Chloroquine/Hydroxychloroquine Analogs | SARS-CoV-2 Target | Predicted binding affinities and toxicity profiles | fortunejournals.com |

Pharmacological and Biological Activities of 6 Chloroquinazolin 2 1h One Derivatives

Anticancer Activities and Cytotoxicity Profiles

Derivatives of 6-chloroquinazolin-2(1H)-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, modulation of critical cellular signaling pathways, and novel applications in photodynamic therapy.

Enzyme Inhibition

The anticancer effects of 6-chloroquinazolin-2(1H)-one derivatives are frequently attributed to their ability to inhibit specific enzymes that are overexpressed or hyperactivated in cancer cells.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides, which are essential for DNA replication and cell division. Its inhibition is a well-established strategy in cancer chemotherapy. vietnamjournal.ru Several quinazoline (B50416) derivatives have been investigated as DHFR inhibitors, with some demonstrating potent anticancer activity. scirp.orgresearchgate.net The binding of these inhibitors to the active site of DHFR disrupts the production of tetrahydrofolate, leading to the cessation of cell proliferation.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival. nih.gov Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.govjst.go.jp Numerous 6-chloroquinazolin-2(1H)-one derivatives have been designed and synthesized as EGFR inhibitors. researchgate.netnih.govjst.go.jp For instance, compound 6d, a quinazolin-4(3H)-one derivative, showed potent EGFR inhibition with an IC50 value of 0.069 ± 0.004 µM, comparable to the known EGFR inhibitor erlotinib. nih.gov Similarly, another derivative, 6c, exhibited superior to nearly equal cytotoxicity in comparison to gefitinib. researchgate.net The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks downstream signaling pathways, thereby inhibiting tumor growth. nih.gov Research has also focused on developing derivatives that can overcome drug resistance, such as those targeting the L858R/T790M/C797S triple mutant of EGFR. jst.go.jp

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in colorectal neoplastic tissues and plays a role in tumorigenesis. nih.gov Some quinazolinone derivatives have been evaluated as COX-2 inhibitors. mdpi.com For example, compounds 6e and 6d demonstrated moderate COX-2 inhibition efficiencies of 57.85% and 50.20%, respectively, at a concentration of 100 µg/mL. mdpi.com At 200 µg/mL, these compounds showed improved inhibition of 100.00% and 97.45%, respectively. mdpi.com

Lactate (B86563) Dehydrogenase A (LDHA): LDHA is a key enzyme in anaerobic glycolysis, a metabolic pathway that many cancer cells rely on for energy production. plos.orgmedchemexpress.com Inhibition of LDHA is therefore considered a promising anticancer strategy. plos.org Certain quinazolinone derivatives have been identified as inhibitors of LDHA. nih.govmdpi.com For example, derivatives 6g and 6a exhibited LDHA inhibition efficiencies of 89.85% and 89.70% at a concentration of 200 µg/mL. mdpi.com

Table 1: Enzyme Inhibitory Activity of Selected 6-Chloroquinazolin-2(1H)-one Derivatives

| Compound | Target Enzyme | Activity (IC50 or % Inhibition) | Reference |

| 6d | EGFR | 0.069 ± 0.004 µM | nih.gov |

| 6c | EGFR | Superior to nearly equal cytotoxicity compared to gefitinib | researchgate.net |

| 6e | COX-2 | 100.00% inhibition at 200 µg/mL | mdpi.com |

| 6d | COX-2 | 97.45% inhibition at 200 µg/mL | mdpi.com |

| 6g | LDHA | 89.85% inhibition at 200 µg/mL | mdpi.com |

| 6a | LDHA | 89.70% inhibition at 200 µg/mL | mdpi.com |

Modulation of Cellular Signaling Pathways

In addition to direct enzyme inhibition, 6-chloroquinazolin-2(1H)-one derivatives can exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer.

Wnt Signaling Pathway: The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. nih.gov Its abnormal activation is implicated in various cancers. nih.gov Some quinazoline derivatives have been shown to interfere with this pathway, although the specific mechanisms are still under investigation. mdpi.com

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. researchgate.netcellphysiolbiochem.com Its aberrant activation is a common event in many human tumors. researchgate.net Consequently, PI3K has emerged as an attractive target for the development of novel anticancer drugs. researchgate.netresearchgate.net A number of 6-chloroquinazolin-2(1H)-one derivatives have been designed as PI3K inhibitors. researchgate.netnih.gov For example, compound 50, a 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative, demonstrated potent PI3K inhibitory activity with an IC50 value of 0.072 µM and induced cell cycle arrest and apoptosis in cancer cells. nih.gov

Apoptotic Proteins: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis by upregulating anti-apoptotic proteins like Bcl-2. researchgate.net Some quinazoline derivatives have been found to induce apoptosis in cancer cells by modulating the expression of apoptotic proteins. researchgate.netresearchgate.net For instance, compound 6c was found to induce apoptosis and cause cell cycle arrest at the G2/M phase. researchgate.net Other derivatives have been shown to downregulate anti-apoptotic proteins, thereby promoting cancer cell death. mdpi.com

Exploration in Photodynamic Therapy

Photodynamic therapy (PDT) is a cancer treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. While specific studies on 6-chloroquinazolin-2(1H)-one itself in PDT are not detailed in the provided results, the broader class of quinazolines is being explored for such applications. The structural features of these compounds could potentially be modified to develop effective photosensitizers for PDT.

Antimicrobial Activities

Derivatives of 6-chloroquinazolin-2(1H)-one have also demonstrated significant promise as antimicrobial agents, exhibiting efficacy against a range of pathogenic bacteria and fungi. ijpcbs.combiomedpharmajournal.org

Antibacterial Efficacy Against Pathogenic Strains

The antibacterial activity of 6-chloroquinazolin-2(1H)-one derivatives has been evaluated against various pathogenic strains, including both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgnih.govresearchgate.net

Studies have shown that certain quinoline-2-one derivatives, which share a structural resemblance, exhibit potent activity against multidrug-resistant Gram-positive bacteria. nih.gov For instance, compound 6c, a quinoline-2-one derivative, displayed strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) with a minimum inhibitory concentration (MIC) of 0.75 μg/mL. nih.gov The introduction of a chlorine atom at the C-6 position of the quinazoline nucleus has been found to be active against various microorganisms. ijpcbs.com Some synthesized compounds have shown good activity against E. coli. ijpcbs.com

Table 2: Antibacterial Activity of Selected Quinoline-2-one Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| 6c | MRSA | 0.75 | nih.gov |

| 6c | VRE | 0.75 | nih.gov |

| 6c | MRSE | 2.50 | nih.gov |

Antifungal Efficacy and Spectrum

In addition to their antibacterial properties, derivatives of 6-chloroquinazolin-2(1H)-one have also been investigated for their antifungal activity. researchgate.netbiomedpharmajournal.org

A series of biquinazoline diselenide compounds, including a 6-chloro substituted derivative, demonstrated wide-spectrum antifungal activities against several plant pathogenic fungi, such as G. zeae, F. oxysporum, and B. cinerea. raco.cat The 1,2-bis(6-chloroquinazolin-4-yl)diselane (1b) showed better antifungal effects against most of the tested cell lines at 50 μg/mL compared to the commercial fungicide hymexazole. raco.cat Furthermore, novel quinazolinone derivatives containing a pyrazole (B372694) moiety have been synthesized and shown to possess excellent antifungal activity against R. solani. nih.gov For example, compound 6a16 exhibited a higher antifungal activity than the commercial fungicide fluconazole. nih.gov Some quinazolinone derivatives have also shown excellent activity against A. niger and C. albicans. biomedpharmajournal.org

Antiviral Activities

The structural framework of quinazoline has proven to be a versatile template for the development of agents targeting various viral pathogens. researchgate.netfrontiersin.org Modifications on the quinazoline ring have yielded derivatives with notable efficacy against both DNA and RNA viruses, including Hepatitis B Virus and Influenza Virus. nih.govresearchgate.net

Hepatitis B Virus (HBV)

Research into the anti-HBV potential of quinazolinone-related structures has identified promising candidates. A series of 4-aryl-6-chloro-quinolin-2-ones, which are structurally analogous to the 6-chloroquinazolinone scaffold, were synthesized and evaluated for their ability to inhibit HBV replication in HepG2.2.15 cells. nih.gov Several of these compounds demonstrated activity against the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). nih.gov

Notably, one derivative, compound 5c, exhibited an IC₅₀ of 0.074 mM on HBsAg secretion and 0.449 mM on HBeAg secretion. nih.gov These values indicated a significant improvement in activity—approximately tenfold higher than its analog, 4c—leading to a more favorable selective index (SI). nih.gov

| Compound | Target | IC₅₀ (mM) | Selective Index (SI) | Source |

|---|---|---|---|---|

| 5c | HBsAg Secretion | 0.074 | 23.2 | nih.gov |

| 5c | HBeAg Secretion | 0.449 | 3.4 | nih.gov |

Influenza Virus

The quinazoline nucleus is also a key component in the design of anti-influenza agents. mdpi.com Studies on 2,4-disubstituted quinazoline derivatives have revealed compounds with potent activity against the influenza virus, with some showing IC₅₀ values below 10 μM. mdpi.com While direct studies on 6-chloroquinazolin-2(1H)-one are limited, research on related quinazoline and isoquinolinone derivatives highlights the potential of this chemical class. For instance, certain isoquinolinone derivatives have been identified as effective inhibitors of both influenza A and B strains, with 50% effective concentration (EC₅₀) values in the low micromolar range. nih.gov The mechanism of action for some of these compounds involves the inhibition of viral polymerase activity. nih.gov

Antiparasitic Applications

Quinazolinone derivatives have emerged as a promising scaffold for developing novel antiparasitic agents, targeting diseases caused by protozoan parasites like Toxoplasma gondii and those within the Leishmania genus. google.comacs.org The natural product febrifugine, which contains a quinazolin-4(3H)-one core, and its synthetic derivative halofuginone (B1684669) are known for their significant inhibitory activity against various protozoan parasites. researchgate.net

Inspired by this, a novel series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro activity against T. gondii. acs.org The majority of these compounds displayed moderate to good efficacy. acs.org Two compounds in particular, designated as 11 and 18 , proved to be the most potent inhibitors, significantly hampering the replication of T. gondii tachyzoites with low micromolar IC₅₀ values and demonstrating low cytotoxicity towards host cells. acs.org

| Compound | Anti-T. gondii Activity (IC₅₀, μM) | Cytotoxicity (CC₅₀, μM) | Source |

|---|---|---|---|

| 11 | 6.33 | 285 | acs.org |

| 18 | 5.94 | 59.2 | acs.org |

Anti-inflammatory and Immunomodulatory Effects

The quinazolinone scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. researchgate.netfabad.org.tr Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines like TNF-α and interleukins. nih.govplos.orgmdpi.com

In an in vivo study using the carrageenan-induced rat paw edema model, several newly synthesized quinazolinone derivatives demonstrated significant anti-inflammatory activity. fabad.org.tr Two compounds, QA-2 and QA-6 , were particularly effective, showing a reduction in paw edema volume comparable to standard anti-inflammatory drugs. fabad.org.tr

| Compound | % Reduction in Paw Oedema Volume (after 4h) | Source |

|---|---|---|

| QA-1 | 65.51 | fabad.org.tr |

| QA-2 | 82.75 | fabad.org.tr |

| QA-4 | 62.06 | fabad.org.tr |

| QA-6 | 81.03 | fabad.org.tr |

| QA-7 | 63.79 | fabad.org.tr |

The immunomodulatory potential of related heterocyclic structures has also been investigated. Capsazepine and its derivatives have been found to inhibit the production of the inflammatory mediator TNF-α in lipopolysaccharide (LPS) induced inflammation models. plos.org Other studies on novel thiohydantoin analogues revealed compounds that could significantly reduce the expression of inflammatory cytokines IL-6 and TNF-α, suggesting that such scaffolds can act as potent immunomodulators. mdpi.com

Other Emerging Pharmacological Applications

Beyond the aforementioned activities, derivatives of 6-chloroquinazolin-2(1H)-one and related quinazolinones are being explored for a variety of other therapeutic uses.

Anticonvulsant Activity

The quinazolin-4(3H)-one structure is recognized as an important class of heterocyclic compounds with anticonvulsant and CNS depressant activities. mdpi.com The sedative-hypnotic drug methaqualone is a well-known example. mdpi.com Modern research focuses on creating derivatives with improved safety profiles. nih.gov In vivo studies using models like pentylenetetrazole (PTZ)-induced seizures have shown that many quinazolinone derivatives exhibit anticonvulsant properties. mdpi.comfarmaceut.org A series of novel fluorinated quinazolines demonstrated considerable anticonvulsant activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. researchgate.net Compounds 5b , 5c , and 5d from this series were identified as having the highest activity, which was correlated with their binding affinity to the GABA-A receptor. researchgate.net

Antitubercular Activity

Quinazoline derivatives have been investigated as potential treatments for tuberculosis, showing activity against Mycobacterium tuberculosis (MTB). researchgate.netmdpi.com A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their in vitro activity against the H37Rv strain and multi-drug resistant (MDR) strains of MTB. mdpi.comnih.gov Compounds 3l and 3m , which feature di-substituted aryl moieties with halogens at the 2-position, were the most active against the H37Rv strain, with a minimum inhibitory concentration (MIC) of 2 µg/mL. mdpi.comnih.gov Another compound, 3k , containing an imidazole (B134444) ring, also showed significant inhibition against both susceptible and MDR strains. mdpi.comnih.gov Similarly, piperazine-linked quinazoline derivatives have demonstrated potent anti-mycobacterial activity. rsc.org

| Compound | Description | MIC vs. H37Rv (µg/mL) | MIC vs. MDR-TB (µg/mL) | Source |

|---|---|---|---|---|

| 3k | Imidazole ring at 2-position | 4 | 16 | mdpi.comnih.gov |

| 3l | Di-substituted aryl (halogens) at 2-position | 2 | - | mdpi.comnih.gov |

| 3m | Di-substituted aryl (halogens) at 2-position | 2 | - | mdpi.comnih.gov |

| 8f | Piperazine linked quinazoline | 2 | - | rsc.org |

Antioxidant Activity

The development of antioxidant agents is crucial for combating oxidative stress. mdpi.com Quinazolinone derivatives have been identified as effective radical scavengers. researchgate.netsapub.org Studies on novel quinazolinone–vanillin derivatives showed that some synthesized compounds were more effective antioxidants than the common antioxidant vanillin, exhibiting excellent scavenging capacity against DPPH and nitric oxide (NO) radicals. sapub.org Similarly, polyphenolic derivatives of quinazolin-4(3H)-one have demonstrated high antioxidant activity in both DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays. nih.gov

Mechanisms of Action of 6 Chloroquinazolin 2 1h One Analogs

Identification and Characterization of Molecular Targets

Analogs of 6-chloroquinazolin-2(1H)-one have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling. A significant focus of research has been on their activity against p21-activated kinase 4 (PAK4). acs.orgnih.gov PAK4 is a member of the serine/threonine kinase family and plays a vital role in cell migration, invasion, and proliferation, making it a key target in cancer therapy. acs.orgnih.gov

Through structure-based virtual screening, a quinazoline-based compound, LCH-7749944, was identified as a moderate inhibitor of PAK4. acs.org This discovery spurred further research into quinazoline (B50416) derivatives as PAK4 inhibitors. acs.org Additionally, epidermal growth factor receptor (EGFR) has been identified as a molecular target for quinazoline-containing derivatives, which are being explored for cancer prevention. waocp.org The EGFR is a transmembrane glycoprotein (B1211001) that initiates signaling events involved in tumor proliferation and survival. waocp.org

Other identified molecular targets for quinazoline analogs include:

Receptor Interacting Protein 2 (RIP2) Kinase: This kinase is involved in inflammatory responses. acs.org

Carbonic Anhydrase (CAIX): Certain quinazoline derivatives have shown dual inhibitory activity against both EGFR and CAIX. arabjchem.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov

Long RSH (RelA/SpoT homolog) proteins: These are involved in bacterial survival mechanisms, making them a target for novel antibacterial agents. mdpi.com

Receptor and Enzyme Binding Interactions

The interaction of 6-chloroquinazolin-2(1H)-one analogs with their molecular targets is characterized by specific binding modes. For instance, in the case of PAK4 inhibition, X-ray crystallography has revealed that these compounds bind to the ATP-binding pocket of the kinase. acs.orgnih.gov This binding is stabilized by a network of hydrogen bonds and other interactions. acs.org

Key binding interactions for quinazoline-based PAK4 inhibitors include:

A hydrogen bond between the N1 atom of the quinazoline ring and the hinge region of the kinase. acs.org

An electrostatic interaction between a positively charged nitrogen atom in some analogs and the side chain of Asp458 in PAK4. acs.org

Van der Waals interactions, where the chirality of substituents can be a crucial factor. acs.org

Similarly, for RIP2 kinase inhibitors, co-crystallization studies have confirmed a type 1 binding mode within the ATP pocket. acs.org Important interactions include a hinge hydrogen bond with Met98, a sulfone hydrogen bond with Ser25 in the glycine-rich loop, and an interaction of the benzothiazole (B30560) nitrogen with Asp164 of the DFG loop. acs.org

The following table summarizes the binding affinities of selected 6-chloro-4-aminoquinazoline-2-carboxamide derivatives against PAK4 and PAK1.

| Compound | PAK4 Ki (μM) | PAK1 Ki (μM) | Selectivity (PAK1/PAK4) |

| 11a | 0.099 | >222 | >2242 |

| 11b | 0.016 | - | - |

| 17 | 0.045 | >10 | >222 |

| 18 | 2.172 | - | - |

| 25 | 0.016 | 2.750 | 172 |

| 31 | 0.006 | 2.076 | 346 |

| 36 | 0.006 | 0.368 | 61 |

Data sourced from a study on structure-based design of PAK4 inhibitors. acs.org

Elucidation of Biochemical and Cellular Pathways

The binding of 6-chloroquinazolin-2(1H)-one analogs to their molecular targets triggers a cascade of downstream effects on various biochemical and cellular pathways. Inhibition of PAK4 by these compounds has been shown to regulate the PAK4-directed downstream signaling pathways, leading to the potent inhibition of migration and invasion of tumor cells. acs.orgnih.gov Specifically, the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways are blocked, which are critical for cancer cell motility. acs.org

Quinazoline derivatives also impact pathways related to inflammation. By inhibiting RIP2 kinase, these compounds can interfere with the signaling of pattern recognition receptors (PRRs) like Nod-like receptors (NLRs), which are cytoplasmic sensors that trigger inflammatory responses. acs.org

Furthermore, analogs of 6-chloroquinazolin-2(1H)-one have demonstrated effects on:

Cell Cycle Progression: Certain quinazolin-4(3H)-ones bearing a urea (B33335) functionality have been shown to cause a G1/S cell cycle arrest in MCF-7 breast cancer cells. nih.gov

Apoptosis: The same study also revealed that these compounds induced apoptosis in MCF-7 cells. nih.gov

Angiogenesis: By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to the formation of new blood vessels, thereby inhibiting tumor growth. nih.gov

Pharmacophore Modeling and Structure-Based Drug Design

Pharmacophore modeling and structure-based drug design (SBDD) are powerful computational tools that have been instrumental in the development and optimization of 6-chloroquinazolin-2(1H)-one analogs as potent and selective inhibitors. acs.orgnih.govmdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. ijper.orgpharmacophorejournal.com For oxazolo[4,5-g]quinazolin-2(1H)-one derivatives targeting EGFR, a pharmacophore model with five features (three hydrogen bond acceptors and two aromatic rings) was developed. waocp.org This model serves as a 3D query to screen chemical databases for new potential inhibitors. waocp.org

SBDD utilizes the three-dimensional structural information of the target protein to design and optimize ligands. mdpi.com This approach has been successfully applied to develop novel 4-aminoquinazoline-2-carboxamide PAK4 inhibitors. acs.orgnih.gov By analyzing the X-ray crystal structure of PAK4, researchers were able to design modifications to the quinazoline scaffold to improve binding affinity and selectivity. acs.org For example, the introduction of an amide side chain was found to be crucial for enhancing PAK4 selectivity. acs.org This rational design approach led to the development of compound 31 (CZh226), which exhibited remarkable selectivity for PAK4 over PAK1. acs.orgnih.gov

Advanced Research Methodologies in the Study of 6 Chloroquinazolin 2 1h One

Analytical Techniques for Compound Characterization and Purity Assessment

The unambiguous identification and purity determination of 6-Chloroquinazolin-2(1H)-one and its analogues are foundational to any meaningful biological or computational study. A suite of spectroscopic and chromatographic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for structural elucidation. ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, respectively. For instance, the ¹H NMR spectrum of a 6-chloro-2-substituted quinazolinone derivative would exhibit characteristic signals for the aromatic protons on the quinazoline (B50416) ring, with their chemical shifts and coupling patterns confirming the substitution pattern. ptfarm.placs.orgtandfonline.comnih.govbeilstein-journals.org The disappearance of signals corresponding to starting materials, such as the amine protons of an anthranilic acid derivative, and the appearance of new signals, like an azomethine proton in a Schiff base derivative, confirm the progression of a chemical reaction. acs.orgmdpi.com

Mass Spectrometry (MS) is indispensable for determining the molecular weight of the synthesized compounds. tandfonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and further confirming its identity. beilstein-journals.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) Spectroscopy is utilized to identify the presence of specific functional groups within the molecule. ptfarm.pltandfonline.combeilstein-journals.org For example, the IR spectrum of a 6-chloroquinazolin-2(1H)-one derivative would show characteristic absorption bands for the C=O (carbonyl) and N-H bonds of the quinazolinone core, as well as C-Cl and aromatic C-H stretching vibrations. researchgate.net

Chromatographic Techniques , particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of the synthesized compounds. acs.orgsapub.org By separating the compound from any impurities, HPLC allows for the quantification of its purity, which is critical for ensuring that observed biological activities are attributable to the target molecule and not contaminants. A typical HPLC analysis involves using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure to verify its elemental composition and purity. rjptonline.org

Table 1: Analytical Techniques for Characterization

| Technique | Purpose | Key Information Provided |

|---|---|---|

| ¹H NMR | Structural Elucidation | Chemical shift, integration, and coupling constants of protons. |

| ¹³C NMR | Structural Elucidation | Chemical shift of carbon atoms. |

| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak and fragmentation pattern. |

| Infrared Spectroscopy | Functional Group Identification | Characteristic absorption frequencies for bonds. |

| HPLC | Purity Assessment | Retention time and peak area to determine purity. |

In Vitro and In Vivo Biological Assay Development and Validation

To investigate the therapeutic potential of 6-Chloroquinazolin-2(1H)-one derivatives, a variety of in vitro and in vivo biological assays are developed and validated. These assays are designed to measure the compound's effect on specific biological targets or cellular processes.

In Vitro Assays are conducted in a controlled laboratory environment, typically using isolated enzymes, cells, or microorganisms. A common and fundamental in vitro assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which is used to assess the cytotoxic effects of compounds on cancer cell lines. acs.orgrjptonline.orgekb.eg This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Researchers often test new compounds against a panel of cancer cell lines, such as those from breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers, to evaluate their antiproliferative activity. ekb.egmdpi.com

Other specialized in vitro assays are employed to investigate specific mechanisms of action. For example, enzyme inhibitory assays are used to determine if a compound can block the activity of a particular enzyme implicated in a disease. mdpi.comarabjchem.org For instance, derivatives of quinazolinone have been evaluated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA). mdpi.com

High-Content Screening (HCS) is a more advanced in vitro technique that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. rjptonline.org HCS can provide detailed insights into a compound's effects on cellular morphology, protein localization, and other complex cellular events. For example, HCS has been used to demonstrate that certain quinazolinone derivatives can induce the translocation of cytochrome c from the mitochondria to the cytoplasm, a key event in apoptosis. mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. These methods provide insights into the interactions between a small molecule, like a 6-Chloroquinazolin-2(1H)-one derivative, and its biological target at the atomic level.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govontosight.airsc.org This method is widely used to understand the binding mode of potential inhibitors and to screen virtual libraries of compounds for their ability to bind to a specific target. For example, molecular docking studies have been performed on 6-chloro-quinazolinone derivatives to predict their interactions with the active sites of various enzymes. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the molecular interactions over time. researchgate.netnih.gov By simulating the movements of atoms and molecules, MD simulations can assess the stability of a ligand-protein complex and provide a more accurate estimation of binding affinity. These simulations can reveal subtle conformational changes and interactions that are not captured by static docking poses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds. While specific QSAR studies on 6-Chloroquinazolin-2(1H)-one were not found in the provided results, this methodology is a standard approach in lead optimization. mdpi.com

High-Throughput Screening and Lead Optimization Strategies

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. ontosight.aiacs.org HTS is often the starting point for identifying initial "hits" from large compound libraries. These hits are compounds that show some level of desired activity and serve as the starting point for further optimization. For instance, HTS of a large chemical library led to the identification of quinazoline derivatives as potent inhibitors of a fungal group II intron. acs.org

Following the identification of initial hits, lead optimization is a critical phase in drug discovery that involves iteratively modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. ontosight.aimalariaworld.orgnih.gov This process is guided by the data obtained from biological assays and computational modeling. For example, structure-activity relationship (SAR) studies, where systematic modifications are made to different parts of the molecule, are a key component of lead optimization. acs.org The goal is to develop a drug candidate with the optimal balance of properties for clinical development.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Chloroquinazolin-2(1H)-one |

| 6-chloro-2-substituted quinazolinone |

| 6-chloro-quinazolinone |

| 6-chloro-2,4-dichloroquinazoline |

| 6-bromo-2,4-dichloroquinazoline |

| 6-alkynyl-4-chloroquinazoline |

| 2-amino-quinazolin-4-yl)–(2-aminoquinazolin-4-yl)-amine |

| 3-allyl-2-methyl-3H-benzimidazol- 5-yl)–(2-amino-quinazolin-4-yl)-amine |

| 1-allyl-2-methyl-1H-benzimidazol-5- yl)–(2-aminoquinazolin-4-yl)-amine |

| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one |

| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one |

| 2-chloro-4(3H)-quinazolinones |

| 2(1H)-Quinazolinone, 6-chloro- |

| 2-(Anthracen-9-yl)-6-chloroquinazolin-4(3H)-one |

| 6-Chloro-2-(2-fluorophenyl)quinazolin-4(3H)-one |

| 2-(2-Bromophenyl)-6-chloroquinazolin-4(3H)-one |

| 2,4-dichloroquinazoline |

| 2-Chloroquinazolin-4-yl)hydrazine |

| 3-methyl-6-tosyl- ontosight.aiacs.orgacs.orgtriazolo[4,3-c]quinazolin-5(6H)-one |

| 4-[2-(5-bromo-1H-3-indolylmethylene)hydrazino]-2,6-dichloroquinazoline |

| 2,6-Dichloro-4-[2-(5-hydroxymethyl-2-furylmethylene)hydrazino]quinazoline |

| 2,6-Dichloro-4-[2-(4-quinolinylmethylene)hydrazino]quinazoline |

| 2,6-Dichloro-4-[2-(3-pyridylmethylene)hydrazino]quinazoline |

| 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one |

| 6-((1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-N-benzylquinazolin-4-amine |

| 5-((7-methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamide |

| N-((1E,3E)-penta-1,3-dienyl)-2-p-tolylquinolin-4-amine hydrochloride |

| 2-(3,4-dihydro-6-iodo-4-oxo-3-(4-(trifluoromethylsulfonyl)phenyl)quinazolin-2-ylthio)-N-(pyridin-4-yl)acetamide |

| N1-(5-bromo-2-chlorophenyl)-N4-(2-phenylquinazolin-4-yl)benzene-1,4-diamine |

| 6,7-dichloro1,5-dihydroimidazo(2,1-b)quinazolin-2(3H)-one |

| 2-Amino-6-methyl-5-(4-pyridylthio)-1H-quinazolin-4-one |

| 1-isopropyl-7-methyl-4phenylquinazolin-2(1H)-one |

| 6-chloroquinazolin-4(3H)-one |

| 2,3-dihydro-3-phenethyl-2-thioxopyrido[2,3-d]pyrimidin-4(1H)-one |

| 6-chloro-2,3-dihydro-3-phenethyl-2-thioxoquinazolin-4(1H)-one |

| 5-acetyl-4-(3-methoxyphenyl)-6-methyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one |

| 6-Chloro-4-aminoquinazoline-2-carboxamide |

| 2-(4-Aminopiperidin-1-yl)-6-chloro-N-(1-methyl-1H-imidazol-4-yl)quinazolin-4-amine Hydrochloride |

| 1H-pyrazol-3-amine |

| 2,4-diaminoquinazoline |

| 2-(4-Aminopiperidin-1-yl)-6-chloro-N-(1-cyclopropyl-1H-imidazol-4-yl)quinazolin-4-amine Hydrochloride |

| Quinazolinone-2-carboxamide |

| 7-Bromo-6-chloroquinazolin-4(3H)-one |

| 2,3-dihydroquinazolin-4(1H)-one |

| quinazoline-2,4(1H,3H)-dione |

| quinazolin-2(1H)-one |

| 1,2,3,4-tetrahydroquinazoline |

| quinazolin-4(3H)-one |

| 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea |

| 1,3,4-oxadiazole |

| 6-Chloroquinazoline-2,4(1H,3H)-dione |

| Spiro[(1H, 2H)-4-chloroquinazoline-2,1н-cyclohexane] |

| 4-Amino-6-chloroquinazolin-2(1H)-one |

| 6-Bromo-7-chloroquinazolin-2(1H)-one |

| 2-(1H-Benzo[d]imidazol-1-yl)-N-benzyl-8 |

| -Dibenzyl-6-chloroquinazoline-2,4-diamine |

| 3-[(5-Ethyl-thiophen-2-ylmethylene)-amino]-6-fluoro-2-methyl-3H-quinazolin-4-one |

| 5-chloroquinazoline-2,4,6-triamine |

| N-(benzo[d]thiazol-2-yl)-6-bromo |

| N-(4-fluorophenyl)quinazolin-4-amine |

| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines |

| 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide |

| N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide |

| 1-phenyl-5-(1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-ones |

| 6-Substituted-5,6-dihydrobenzo acs.orgacs.orgimidazo[1,2-c]quinazoline |

| 2-chloroquinazoline |

| N-(2,3-dihydro-1H-inden-5-yl)-2-phenylquinazolin-4-amine |

| N-(benzo[d] ontosight.airesearchgate.netdioxol-5-yl)-2-phenylquinazolin-4-amine |

| 4-Methyl-7-(2-phenylquinazolin-4-ylamino)-2H-chromen-2-one |

| N-(4-morpholinophenyl)-2-phenylquinazolin-4-amine |

| 2-hydroxy-1,4-naphthoquinone |

| pyranonaphthoquinone |

Future Perspectives and Research Directions for 6 Chloroquinazolin 2 1h One Chemistry

Rational Design of Next-Generation 6-Chloroquinazolin-2(1H)-one Derivatives

The future of drug discovery involving the 6-chloroquinazolin-2(1H)-one core lies in the application of sophisticated rational design strategies. By leveraging a deep understanding of structure-activity relationships (SAR), medicinal chemists can strategically modify the scaffold to optimize interactions with biological targets.

Key to this endeavor is the use of computational modeling and structure-based drug design. For instance, the discovery of quinazoline-based compounds as moderate p21-activated kinase 4 (PAK4) inhibitors has been propelled by structure-based virtual screening. acs.org Optimization efforts will focus on enhancing potency and selectivity for specific targets, such as PAK4, which is implicated in cancer cell migration and invasion. acs.org The strategic incorporation of various functional groups, guided by the analysis of X-ray crystallographic data of ligand-protein complexes, will be crucial. This approach has already led to the identification of potent PAK4 inhibitors with significant selectivity over other kinase family members. acs.org

Future design strategies will likely involve:

Exploring diverse substitutions: Systematic exploration of substituents at various positions of the quinazolinone ring to probe the chemical space and identify novel interactions with target proteins. For example, linking the 6-chloro-quinazolin moiety to a 1,5-diaryl-1,4-pentadien-3-one system has yielded derivatives with promising antitumor activities. nih.gov

Bioisosteric replacements: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties, reduce off-target effects, and enhance metabolic stability.

Fragment-based drug discovery: Utilizing small molecular fragments that bind to the target protein to build more potent and selective inhibitors.

Development of Multi-Targeted Therapeutics

The complexity of many diseases, particularly cancer, often necessitates therapeutic approaches that can simultaneously modulate multiple signaling pathways. The quinazoline (B50416) scaffold is well-suited for the development of multi-targeted therapeutics. ekb.eg Several existing quinazoline-based drugs, such as lapatinib (B449) and vandetanib, already exhibit activity against multiple receptor tyrosine kinases (RTKs). nih.govnih.gov

Future research will focus on designing 6-chloroquinazolin-2(1H)-one derivatives that can potently and selectively inhibit a specific combination of targets involved in disease pathogenesis. For example, compounds that dually inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) could offer a powerful anti-cancer strategy by simultaneously targeting tumor cell proliferation and angiogenesis. ekb.egnih.gov The development of such multi-targeted agents could lead to improved therapeutic outcomes and potentially overcome drug resistance mechanisms that arise from single-target therapies. ekb.egnih.gov

| Compound Class | Target Combination | Therapeutic Rationale | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR/Her-2 | Inhibition of tumor growth and proliferation in breast cancer. | nih.gov |

| Quinazoline Derivatives | EGFR/VEGFR-2 | Simultaneous inhibition of tumor cell growth and angiogenesis. | nih.govnih.gov |

| Quinazoline-2,4(1H,3H)-dione Derivatives | PARP-1/Other DNA Repair Proteins | Synergistic killing of cancer cells by inhibiting DNA repair mechanisms. | nih.gov |

| Quinazoline-based compounds | PAK4/NAMPT | Dual modulation for the treatment of solid tumors and non-Hodgkin's lymphoma. | acs.org |

Exploring Novel Biological Targets and Therapeutic Areas

While the anti-cancer properties of 6-chloroquinazolin-2(1H)-one derivatives are well-documented, the therapeutic potential of this scaffold extends far beyond oncology. The inherent versatility of the quinazoline nucleus allows for its interaction with a wide array of biological targets, opening up new avenues for drug discovery. researchgate.netarabjchem.org

Future research should actively explore the activity of 6-chloroquinazolin-2(1H)-one libraries against novel biological targets implicated in other diseases. This includes, but is not limited to:

Neurodegenerative diseases: Targeting enzymes such as acetylcholinesterase for the potential treatment of Alzheimer's disease. arabjchem.org

Infectious diseases: Investigating the anti-viral, anti-fungal, and anti-parasitic properties of novel derivatives. researchgate.netarabjchem.org For instance, certain 2-aryl-quinazolin-4(3H)-ones have shown promise as inhibitors of leishmania folate. arabjchem.org

Inflammatory disorders: Exploring the modulation of inflammatory pathways through the inhibition of targets like cyclooxygenase (COX) enzymes. mdpi.com

Metabolic diseases: Investigating the potential of these compounds in managing conditions like diabetes. arabjchem.org

Systematic screening of diverse 6-chloroquinazolin-2(1H)-one libraries against a broad panel of biological targets will be instrumental in uncovering new therapeutic applications for this versatile chemical scaffold.

Scalable and Environmentally Benign Synthetic Processes

The translation of promising 6-chloroquinazolin-2(1H)-one derivatives from the laboratory to the clinic requires the development of efficient, scalable, and environmentally friendly synthetic methodologies. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multi-step procedures that are not amenable to large-scale production.

Future research in this area will focus on:

Green Chemistry Approaches: Utilizing greener solvents like water, developing catalyst-free reactions, and employing energy-efficient methods such as microwave-assisted synthesis. jst.go.jpmdpi.com For example, an efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed using water as the solvent, with the desired products obtained by simple filtration. jst.go.jp Another sustainable method utilizes H2O2 as a green oxidant for the synthesis of quinazolin-4(3H)-one scaffolds. nih.govacs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of key intermediates and final products. Flow chemistry offers advantages in terms of safety, scalability, and process control. researchgate.net

The development of such processes will not only reduce the environmental impact of drug manufacturing but also make these potentially life-saving therapies more accessible and affordable.

| Synthetic Method | Key Features | Advantages | Reference |

|---|---|---|---|

| H2O2-Mediated Synthesis | Uses H2O2 as a green oxidant and DMSO as a carbon source. | Transition metal-free, efficient, and sustainable. | nih.govacs.org |

| One-Pot Synthesis in Water | Reactions are carried out in water, with simple filtration for product isolation. | Eco-efficient, scalable, and generates minimal waste. | jst.go.jp |

| Solvent-Free Synthesis with CO2 | Utilizes carbon dioxide and a catalytic amount of DBU. | High yields and environmentally friendly. | thieme-connect.com |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions in water. | Fast, efficient, and adheres to green chemistry principles. | mdpi.com |

Translational Research and Preclinical Development

The ultimate goal of research into 6-chloroquinazolin-2(1H)-one derivatives is their successful translation into clinical candidates. This requires a robust preclinical development program to evaluate the efficacy, safety, and pharmacokinetic properties of lead compounds.

Key activities in this phase will include:

In vivo efficacy studies: Evaluating the therapeutic effect of lead compounds in relevant animal models of disease. For instance, the anti-tumor activity of novel 6-chloro-quinazolin derivatives has been assessed in vitro against human cancer cell lines, with promising compounds inducing apoptosis. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling: Characterizing the pharmacokinetic and toxicological properties of the compounds to predict their behavior in humans. In silico ADMET studies can provide early predictions of properties like Caco-2 permeability, hepatotoxicity, and blood-brain barrier penetration. mdpi.com

Biomarker discovery: Identifying biomarkers that can predict patient response to treatment and monitor therapeutic efficacy.

Formulation development: Developing stable and bioavailable formulations suitable for clinical administration.

A collaborative effort between academic researchers, pharmaceutical companies, and regulatory agencies will be essential to navigate the complex process of preclinical and clinical development and bring new 6-chloroquinazolin-2(1H)-one-based therapies to patients in need.

Q & A

Q. What are the recommended methods for synthesizing 6-Chloroquinazolin-2(1H)-one, and how can purity be optimized?

Answer: A common synthesis route involves cyclocondensation of substituted anthranilic acid derivatives with chlorinated reagents. For example, details a method where 2-chlorobenzaldehyde reacts with urea derivatives under acidic conditions to form the quinazolinone core. To optimize purity:

Q. How can the structure of 6-Chloroquinazolin-2(1H)-one be confirmed experimentally?

Answer: A combination of spectroscopic and crystallographic techniques is critical:

- X-ray crystallography : and report a monoclinic crystal system (space group P2₁/c) with bond lengths (C–Cl: 1.735 Å) and angles consistent with quinazolinone derivatives. Refinement parameters (R factor: 0.030) ensure structural accuracy.

- NMR and IR spectroscopy : Compare observed peaks (e.g., N–H stretch at ~3200 cm⁻¹ in IR; aromatic proton signals at δ 7.2–8.1 ppm in ¹H NMR) with literature data .

Q. What are the key stability considerations for 6-Chloroquinazolin-2(1H)-one under laboratory conditions?

Answer:

- Light and temperature : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition.

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF (). Avoid prolonged exposure to acidic/basic conditions to prevent ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 6-Chloroquinazolin-2(1H)-one derivatives?

Answer: Contradictions often arise from variations in assay design or substituent effects. Strategies include:

- Structure-activity relationship (SAR) analysis : Modify substituents at positions 4 and 6 (e.g., shows fluoro-substituted derivatives enhance antimicrobial activity).

- Standardized bioassays : Use consistent microbial strains (e.g., P. aeruginosa ATCC 27853) and controls (e.g., streptomycin) to minimize variability .

- Statistical validation : Apply ANOVA or regression models to assess significance of observed differences () .

Q. What advanced techniques are used to study the interaction of 6-Chloroquinazolin-2(1H)-one with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to SIRT1 (a target in ). Parameters: grid size 60 × 60 × 60 Å, Lamarckian genetic algorithm.

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry (n) for enzyme-inhibitor complexes .

- Cellular assays : Evaluate apoptosis induction via flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) .

Q. How can synthetic routes be optimized to improve yields of 6-Chloroquinazolin-2(1H)-one derivatives?

Answer:

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes (e.g., 80°C, 300 W) while maintaining yields >85% ().

- Catalytic systems : Employ Pd/C or CuI to facilitate coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|